3'-Fluoro-4'-(trifluoromethoxy)butyrophenone
Description
3'-Fluoro-4'-(trifluoromethoxy)butyrophenone is a fluorinated aromatic ketone derivative characterized by a butyrophenone backbone with a fluorine atom at the 3' position and a trifluoromethoxy (-OCF₃) group at the 4' position of the phenyl ring. This compound belongs to a class of molecules where fluorinated substituents are strategically incorporated to modulate electronic, steric, and pharmacokinetic properties. The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing effects and enhanced lipophilicity compared to non-fluorinated alkoxy groups like methoxy (-OCH₃) . These features make it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and receptor binding studies.
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-2-3-9(16)7-4-5-10(8(12)6-7)17-11(13,14)15/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLLLEJFCMRPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Fluoro-4'-(trifluoromethoxy)butyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorophenol and trifluoromethylating agents.
Trifluoromethylation: The trifluoromethylation of 3-fluorophenol can be achieved using reagents like trifluoromethyl iodide or trifluoromethanesulfonic acid.
Butyrophenone Formation: The resulting trifluoromethylated phenol is then converted to the butyrophenone structure through a series of reactions, including Friedel-Crafts acylation and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3'-Fluoro-4'-(trifluoromethoxy)butyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be introduced using appropriate reaction conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or amino-substituted derivatives.
Scientific Research Applications
3'-Fluoro-4'-(trifluoromethoxy)butyrophenone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3'-Fluoro-4'-(trifluoromethoxy)butyrophenone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Physicochemical Properties
Fluorine’s inductive effects also lower basicity of adjacent amines, enhancing metabolic stability .
Structural Analog Case Studies
| Compound Name | Substituents (Position) | Key Biological Activity | logP (Estimated) | Molecular Weight |
|---|---|---|---|---|
| 3'-Fluoro-4'-(trifluoromethoxy)butyrophenone | 3'-F, 4'-OCF₃ | Hypothetical enzyme inhibition | ~3.5 | 264.18 |
| 3'-Fluoro-4'-methoxybutyrophenone | 3'-F, 4'-OCH₃ | Lower activity (e.g., IC₅₀ >5 μM) | ~2.0 | 198.18 |
| 4'-Fluoro-pyridoindole derivative (Abbott-30360) | 4'-F, heterocyclic core | Neuroleptic activity (unquantified) | ~4.2* | 436.84 (HCl salt) |
*Estimated due to hydrochloride salt and heterocyclic structure .
Mechanistic Insights from Related Compounds
- RNA Polymerase Inhibition: Fluorine at the 4' position (as in 2'-deoxy-2'-fluoro-4'-azido-CTP) mimics hydroxyl groups in nucleotide analogs, maintaining inhibitory potency while improving metabolic stability .
- Heterocyclic Modifications: Derivatives like Abbott-30360 (4'-Fluoro-pyridoindole) demonstrate that core structural changes (e.g., pyridoindole vs. butyrophenone) alter target selectivity and pharmacokinetic profiles, even with similar substituents .
Biological Activity
3'-Fluoro-4'-(trifluoromethoxy)butyrophenone is a member of the butyrophenone class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a unique chemical structure characterized by the presence of a fluorine atom and a trifluoromethoxy group, which significantly influence its pharmacological properties. The molecular formula is CHFO, with a molecular weight of approximately 284.19 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 284.19 g/mol |
| Functional Groups | Fluoro, Trifluoromethoxy |
Known Mechanisms in Related Compounds
Research indicates that butyrophenones can:
- Antagonize Dopamine Receptors : This action is associated with antipsychotic effects.
- Modulate Other Neurotransmitter Systems : Some derivatives can influence serotonin and norepinephrine pathways, enhancing their therapeutic profiles.
Biological Activity
While direct studies on this compound are scarce, its structural analogs exhibit significant biological activities:
- Antipsychotic Effects : Similar compounds have shown efficacy in treating schizophrenia through dopamine receptor modulation.
- Anti-inflammatory Properties : Some butyrophenones have demonstrated anti-inflammatory effects in preclinical studies.
- Potential Anticancer Activity : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.
Study 1: Dopamine Receptor Interaction
A study focused on the interaction of butyrophenones with dopamine receptors revealed that modifications to the trifluoromethoxy group could enhance receptor affinity. This suggests that this compound may also exhibit similar interactions, although specific data is lacking .
Study 2: Structure-Activity Relationship (SAR)
Research into SAR has shown that the introduction of fluorine and trifluoromethoxy groups can significantly alter the pharmacokinetic properties of butyrophenones. For instance, compounds with these groups often display increased lipophilicity and improved blood-brain barrier penetration .
Comparative Analysis with Similar Compounds
| Compound Name | Receptor Affinity | Therapeutic Use |
|---|---|---|
| Haloperidol | High (D2 antagonist) | Schizophrenia |
| Trifluoperazine | Moderate (D2 antagonist) | Antipsychotic |
| This compound | Unknown | Potential antipsychotic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
